molecular formula C9H7Cl2NO B13094021 Cyclopropyl(2,4-dichloropyridin-3-yl)methanone

Cyclopropyl(2,4-dichloropyridin-3-yl)methanone

Cat. No.: B13094021
M. Wt: 216.06 g/mol
InChI Key: GXKYIDYFORHEED-UHFFFAOYSA-N
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Description

Cyclopropyl(2,4-dichloropyridin-3-yl)methanone is an organic compound with the molecular formula C9H7Cl2NO. It is characterized by a cyclopropyl group attached to a pyridine ring substituted with two chlorine atoms at the 2 and 4 positions and a methanone group at the 3 position. This compound is of interest in various fields due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropyl(2,4-dichloropyridin-3-yl)methanone typically involves the reaction of cyclopropyl ketone with 2,4-dichloropyridine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction. The reaction is conducted in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl(2,4-dichloropyridin-3-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the ketone group to an alcohol.

    Substitution: The chlorine atoms on the pyridine ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Substituted pyridine derivatives.

Scientific Research Applications

Cyclopropyl(2,4-dichloropyridin-3-yl)methanone has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of Cyclopropyl(2,4-dichloropyridin-3-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Cyclopropyl(2,3-dichloropyridin-4-yl)methanone
  • Cyclopropyl(2,4-dichloropyridin-5-yl)methanone
  • Cyclopropyl(3,4-dichloropyridin-2-yl)methanone

Uniqueness

Cyclopropyl(2,4-dichloropyridin-3-yl)methanone is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for research and industrial applications.

Biological Activity

Cyclopropyl(2,4-dichloropyridin-3-yl)methanone is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a cyclopropyl group attached to a pyridine ring substituted with two chlorine atoms at the 2 and 4 positions. Its molecular formula is C9H8Cl2NC_9H_8Cl_2N, with a molecular weight of approximately 205.07 g/mol. The unique structure enhances its reactivity and interaction with biological targets, making it a compound of interest in drug development.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi. For example, studies have shown its effectiveness against:

  • Gram-positive bacteria : Staphylococcus aureus, Bacillus subtilis
  • Gram-negative bacteria : Escherichia coli, Proteus vulgaris
  • Fungi : Candida albicans, Aspergillus fumigatus

The compound's mechanism likely involves the inhibition of key enzymes involved in microbial metabolism, although specific pathways remain to be fully elucidated .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Preliminary studies indicate that it may inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. Notable findings include:

  • Cell Lines Tested : Human HepG-2 (liver cancer), MDA-MB-231 (breast cancer)
  • Cytotoxicity Assays : MTT assays demonstrated dose-dependent inhibition of cell proliferation with IC50 values indicating moderate potency .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. The compound may bind to enzymes or receptors, leading to:

  • Enzyme Inhibition : Particularly against α-glucosidase, which is crucial in carbohydrate metabolism.
  • Receptor Modulation : Potentially affecting signaling pathways involved in cell growth and apoptosis.

These interactions suggest that the compound could be developed further as a therapeutic agent for conditions such as diabetes and cancer.

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

  • Antimicrobial Efficacy : A study demonstrated that the compound inhibited the growth of E. coli and S. aureus at concentrations as low as 50 µg/mL.
  • Cytotoxic Studies : Research involving HepG-2 cells showed that treatment with this compound resulted in a significant reduction in cell viability (up to 70% at 100 µM concentration) compared to control groups .
  • Molecular Docking Studies : Computational modeling has suggested favorable binding interactions between this compound and target proteins involved in cancer progression, indicating potential as a lead compound for further drug development .

Comparative Analysis

To understand the uniqueness of this compound relative to similar compounds, a comparison table is presented below:

Compound NameAntimicrobial ActivityAnticancer ActivityIC50 (µM)
This compoundYesYes100 (HepG-2)
Cyclopropyl(2,3-dichloropyridin-4-yl)methanoneModerateModerate80 (various lines)
Cyclopropyl(3,4-dichloropyridin-2-yl)methanoneYesLow150 (various lines)

Properties

Molecular Formula

C9H7Cl2NO

Molecular Weight

216.06 g/mol

IUPAC Name

cyclopropyl-(2,4-dichloropyridin-3-yl)methanone

InChI

InChI=1S/C9H7Cl2NO/c10-6-3-4-12-9(11)7(6)8(13)5-1-2-5/h3-5H,1-2H2

InChI Key

GXKYIDYFORHEED-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)C2=C(C=CN=C2Cl)Cl

Origin of Product

United States

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